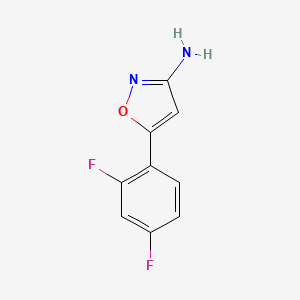![molecular formula C16H25BO2S B1423332 4,4,5,5-Tetramethyl-2-{3-[(propylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane CAS No. 1486485-27-1](/img/structure/B1423332.png)
4,4,5,5-Tetramethyl-2-{3-[(propylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-{3-[(propylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C16H25BO2S and its molecular weight is 292.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Mercapto- and Piperazino-Methyl-Phenylboronic Acid Derivatives: The compound has been utilized in the synthesis of 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, showing inhibitory activity against serine proteases like thrombin (Spencer et al., 2002).
- Characterization and Molecular Structure Analysis: The compound's molecular structure has been characterized through single crystal X-ray diffraction studies, providing insights into its chemical properties and potential applications in molecular synthesis (Coombs et al., 2006).
Electrochemical Properties
- Electrochemical Analyses: Electrochemical properties of sulfur-containing organoboron compounds including 4,4,5,5-tetramethyl-2-phenylsulfanylmethyl-[1,3,2]dioxaborolane have been studied, revealing lower oxidation potentials and potential for anodic substitution reactions (Tanigawa et al., 2016).
Applications in Detection and Imaging
- H2O2 Detection in Living Cells: A derivative of the compound has been synthesized for sensitive and selective detection of hydrogen peroxide (H2O2) in living cells, highlighting its potential in biological imaging and sensing applications (Nie et al., 2020).
Molecular Structure and DFT Studies
- Structural and Conformational Analyses: The compound has been subjected to crystallographic and conformational analyses, with molecular structures calculated using density functional theory (DFT), revealing insights into its physicochemical properties (Huang et al., 2021).
Novel Synthesis Applications
- Synthesis of Novel Boron-Containing Polyene Systems: The compound has been used in the synthesis of boron-containing stilbene derivatives, showing potential applications in the development of new materials for technologies like LCDs and for therapeutic applications in neurodegenerative diseases (Das et al., 2015).
Mechanism of Action
Pharmacokinetics
The compound’s molecular weight (29224 g/mol ) and structure suggest that it may have reasonable bioavailability
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4,4,5,5-Tetramethyl-2-{3-[(propylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with target proteins.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(propylsulfanylmethyl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO2S/c1-6-10-20-12-13-8-7-9-14(11-13)17-18-15(2,3)16(4,5)19-17/h7-9,11H,6,10,12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROLPAPAQCMAPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CSCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


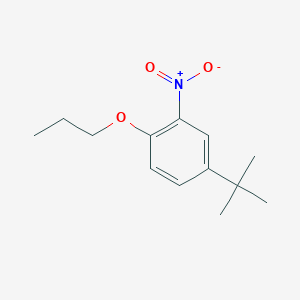
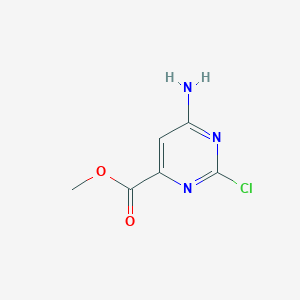
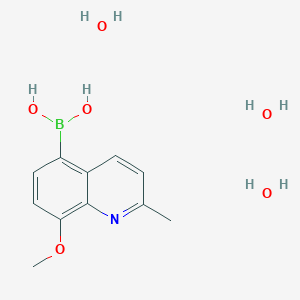

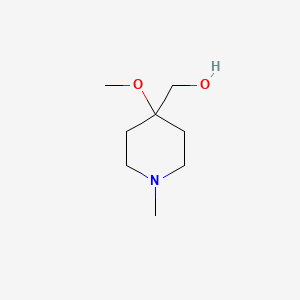
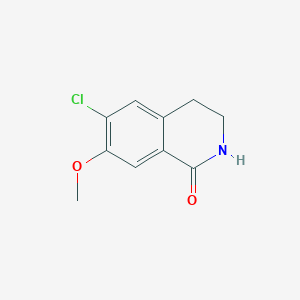
![4-[(2,2-Dimethylpropyl)carbamoyl]benzoic acid](/img/structure/B1423261.png)
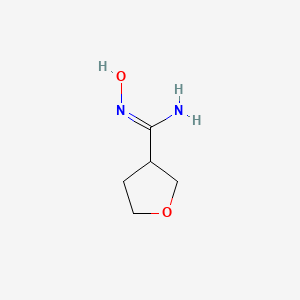

![1-[4-(2,2-Difluoroethanesulfonyl)phenyl]ethan-1-one](/img/structure/B1423264.png)
![2-[(3-Methylbut-2-en-1-yl)sulfanyl]-3-phenylpropanoic acid](/img/structure/B1423266.png)
